

5-Chloro-7-nitroquinolin-8-ol spectroscopic data (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: 5-Chloro-7-nitroquinolin-8-ol

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Chloro-7-nitroquinolin-8-ol**

Introduction

5-Chloro-7-nitroquinolin-8-ol is a polysubstituted heterocyclic compound belonging to the quinoline family. As a derivative of 8-hydroxyquinoline, a well-known chelating agent and scaffold in medicinal chemistry, this molecule holds potential as a building block in the synthesis of novel therapeutic agents and functional materials.^{[1][2]} The precise arrangement of its functional groups—a chloro group at position 5, a nitro group at position 7, and a hydroxyl group at position 8—creates a unique electronic and structural profile.

Accurate structural elucidation and characterization are paramount for any further research or application. This technical guide provides a comprehensive overview of the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Expertise & Experience: The Causality Behind NMR Analysis

For a molecule like **5-Chloro-7-nitroquinolin-8-ol**, the ¹H and ¹³C NMR spectra are dictated by the electronic environment of each nucleus. The quinoline ring system is aromatic, and its protons and carbons have characteristic chemical shifts. However, the substituents—the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, and the electron-donating hydroxyl (-OH) group—significantly modulate these shifts.

- Electron-Withdrawing Groups (EWGs): The potent -NO₂ group at C7 will strongly deshield (shift downfield to a higher ppm value) nearby nuclei, particularly the proton at C6 and the carbons at C6, C7, and C8a.^[3]
- Electron-Donating Groups (EDGs): The -OH group at C8 will shield (shift upfield to a lower ppm value) adjacent nuclei, though its effect might be counteracted by the neighboring EWG.
- Halogens: The -Cl group at C5 exerts a deshielding inductive effect.

Understanding these substituent effects is crucial for the correct assignment of every signal in the spectrum. The choice of a deuterated solvent is also critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons like the one from the -OH group.^[3]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol ensures a self-validating system by standardizing sample preparation and instrument setup, leading to reproducible and reliable data.

Methodology:

- Sample Preparation:

- Accurately weigh 5-10 mg of purified **5-Chloro-7-nitroquinolin-8-ol**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
- Ensure complete dissolution. If particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
- Instrument Setup (Example: 500 MHz Spectrometer):
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical peak shapes in a preliminary ¹H scan.[\[4\]](#)
- Data Acquisition:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Visualization: NMR Analysis Workflow



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Caption: Workflow for NMR sample preparation and spectral analysis.

Data Presentation: Expected Chemical Shifts

While a definitive spectrum for this specific molecule is not widely published, the following tables present expected chemical shifts (δ) in ppm, inferred from data on analogous compounds like 5-chloro-8-hydroxyquinoline and various nitroquinolines.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The assignments are based on established substituent effects.

Table 1: Expected ^1H NMR Data (Solvent: DMSO-d₆)

Proton Position	Expected δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	~8.9 - 9.1	dd	$J \approx 4.2, 1.7$ Hz
H3	~7.7 - 7.9	dd	$J \approx 8.6, 4.2$ Hz
H4	~8.5 - 8.7	dd	$J \approx 8.6, 1.7$ Hz
H6	~8.2 - 8.4	s	-
OH (on C8)	~10.0 - 11.0	br s	-

Table 2: Expected ^{13}C NMR Data (Solvent: DMSO-d₆)

Carbon Position	Expected δ (ppm)
C2	~150 - 152
C3	~123 - 125
C4	~133 - 135
C4a	~127 - 129
C5	~120 - 122
C6	~125 - 127
C7	~138 - 140
C8	~152 - 154
C8a	~140 - 142

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Vibrational Signature

The IR spectrum of **5-Chloro-7-nitroquinolin-8-ol** is dominated by the characteristic vibrations of its key functional groups. The presence of a nitro group is particularly easy to confirm due to its strong and distinct absorption bands.[\[10\]](#)

- Nitro Group (NO₂): This group produces two of the most intense bands in the spectrum. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[\[11\]](#) For aromatic nitro compounds, these bands are typically found in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[\[10\]](#)[\[12\]](#) Conjugation with the quinoline ring system shifts these absorptions to slightly lower frequencies compared to their aliphatic counterparts.[\[12\]](#)[\[13\]](#)
- Hydroxyl Group (O-H): A broad absorption band in the 3500-3200 cm⁻¹ region is a clear indicator of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding in the solid state.
- Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region.
- Carbon-Halogen Bond (C-Cl): The C-Cl stretching vibration typically appears as a strong band in the fingerprint region (below 1000 cm⁻¹), often between 800-600 cm⁻¹.

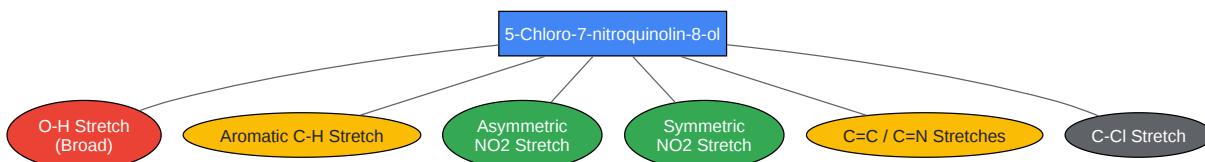
Experimental Protocol: Solid-State IR Analysis

The KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.

Methodology:

- Sample Preparation:
 - Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.
- Pellet Formation:
 - Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .^[5] Acquire a background spectrum of the empty sample compartment first to subtract atmospheric CO_2 and H_2O absorptions.

Visualization: Key Molecular Vibrations



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Caption: Key vibrational modes for **5-Chloro-7-nitroquinolin-8-ol**.

Data Presentation: Characteristic IR Absorption Bands

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad, M-S	O-H stretching (H-bonded)
3100 - 3000	Medium	Aromatic C-H stretching
1550 - 1490	Strong	Asymmetric NO ₂ stretching
1600, 1570, 1470	M-S	Aromatic C=C and C=N stretching
1360 - 1320	Strong	Symmetric NO ₂ stretching
~1200	Medium	C-O stretching
800 - 600	Strong	C-Cl stretching

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π -electron systems.

Expertise & Experience: The Electronic Fingerprint

The UV-Vis spectrum of **5-Chloro-7-nitroquinolin-8-ol** is defined by its extended aromatic system. The quinoline core exhibits strong absorptions corresponding to $\pi \rightarrow \pi^*$ transitions.[\[14\]](#) [\[15\]](#) The presence of substituents with non-bonding electrons (-OH, -Cl) and the nitro group introduces additional $n \rightarrow \pi^*$ transitions, although these are often weaker and may be obscured by the more intense $\pi \rightarrow \pi^*$ bands.

The combination of the quinoline nucleus with the auxochromic (-OH, -Cl) and chromophoric (-NO₂) groups is expected to cause a bathochromic (red) shift of the absorption maxima (λ_{max}) to longer wavelengths compared to unsubstituted quinoline.[\[14\]](#) This is due to the extension of conjugation and the modulation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

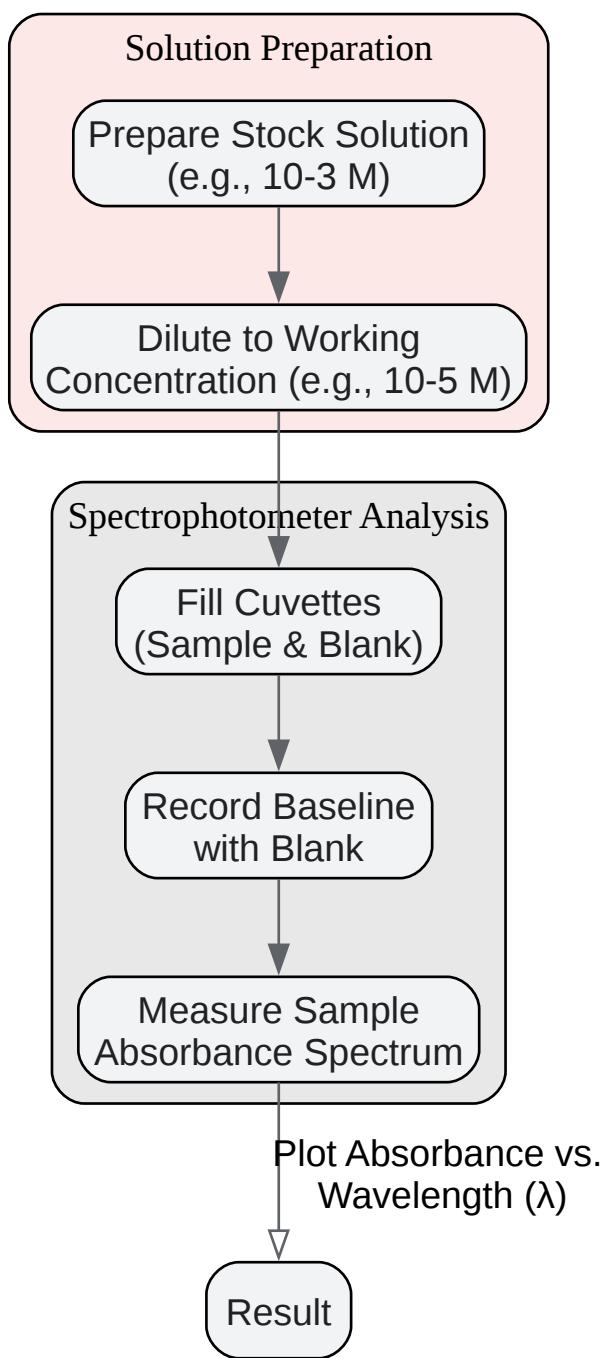
Experimental Protocol: Solution-Phase UV-Vis Analysis

This protocol ensures accuracy by using a suitable solvent and proper instrument calibration.

Methodology:

- Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol, ethanol).
- Sample Preparation:
 - Prepare a stock solution of the compound with a known concentration (e.g., 10^{-3} M).
 - Perform serial dilutions to obtain a final concentration (typically 10^{-5} to 10^{-6} M) that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy.
- Data Acquisition:
 - Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
 - Record a baseline spectrum with the blank cuvette.
 - Record the absorption spectrum of the sample solution over a range of approximately 200-600 nm.

Visualization: UV-Vis Analysis Process



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Caption: Process for obtaining a UV-Vis absorption spectrum.

Data Presentation: Expected Electronic Transitions

Based on literature for substituted nitroquinolines, several absorption bands are expected.[14]
[16]

Table 4: Expected UV-Vis Absorption Maxima (λ_{max})

Wavelength Range (nm)	Type of Transition (Probable)	Associated Chromophore
~230 - 260	$\pi \rightarrow \pi$	Quinoline ring system
~280 - 320	$\pi \rightarrow \pi$	Quinoline ring system
> 350	$\pi \rightarrow \pi^*$ and/or $n \rightarrow \pi^*$	Extended conjugated system with nitro and hydroxyl groups

Conclusion

The synergistic application of NMR, IR, and UV-Vis spectroscopy provides a robust and comprehensive characterization of **5-Chloro-7-nitroquinolin-8-ol**. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups like the nitro and hydroxyl moieties, and UV-Vis spectroscopy details the electronic properties of the conjugated system. Together, these techniques provide an unambiguous structural confirmation, which is the essential foundation for any further investigation into the chemical, physical, or biological properties of this compound.

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